Cas no 2009567-69-3 (5-Pyrimidinecarboxylic acid, 4-methyl-2-(3-thietanyl)-, ethyl ester)

5-Pyrimidinecarboxylic acid, 4-methyl-2-(3-thietanyl)-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 5-Pyrimidinecarboxylic acid, 4-methyl-2-(3-thietanyl)-, ethyl ester
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- Inchi: 1S/C11H14N2O2S/c1-3-15-11(14)9-4-12-10(13-7(9)2)8-5-16-6-8/h4,8H,3,5-6H2,1-2H3
- InChI Key: WVUPLZSEJRVMRJ-UHFFFAOYSA-N
- SMILES: C1(C2CSC2)=NC=C(C(OCC)=O)C(C)=N1
5-Pyrimidinecarboxylic acid, 4-methyl-2-(3-thietanyl)-, ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-686478-0.05g |
ethyl 4-methyl-2-(thietan-3-yl)pyrimidine-5-carboxylate |
2009567-69-3 | 0.05g |
$1020.0 | 2023-03-10 | ||
Enamine | EN300-686478-0.1g |
ethyl 4-methyl-2-(thietan-3-yl)pyrimidine-5-carboxylate |
2009567-69-3 | 0.1g |
$1068.0 | 2023-03-10 | ||
Enamine | EN300-686478-5.0g |
ethyl 4-methyl-2-(thietan-3-yl)pyrimidine-5-carboxylate |
2009567-69-3 | 5.0g |
$3520.0 | 2023-03-10 | ||
Enamine | EN300-686478-0.25g |
ethyl 4-methyl-2-(thietan-3-yl)pyrimidine-5-carboxylate |
2009567-69-3 | 0.25g |
$1117.0 | 2023-03-10 | ||
Enamine | EN300-686478-0.5g |
ethyl 4-methyl-2-(thietan-3-yl)pyrimidine-5-carboxylate |
2009567-69-3 | 0.5g |
$1165.0 | 2023-03-10 | ||
Enamine | EN300-686478-10.0g |
ethyl 4-methyl-2-(thietan-3-yl)pyrimidine-5-carboxylate |
2009567-69-3 | 10.0g |
$5221.0 | 2023-03-10 | ||
Enamine | EN300-686478-1.0g |
ethyl 4-methyl-2-(thietan-3-yl)pyrimidine-5-carboxylate |
2009567-69-3 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-686478-2.5g |
ethyl 4-methyl-2-(thietan-3-yl)pyrimidine-5-carboxylate |
2009567-69-3 | 2.5g |
$2379.0 | 2023-03-10 |
5-Pyrimidinecarboxylic acid, 4-methyl-2-(3-thietanyl)-, ethyl ester Related Literature
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
Additional information on 5-Pyrimidinecarboxylic acid, 4-methyl-2-(3-thietanyl)-, ethyl ester
5-Pyrimidinecarboxylic Acid, 4-Methyl-2-(3-Thietanyl)-, Ethyl Ester: A Comprehensive Overview
5-Pyrimidinecarboxylic acid, 4-methyl-2-(3-thietanyl)-, ethyl ester (CAS No. 2009567-69-3) is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are widely studied for their potential applications in drug discovery and development. The structure of this molecule is characterized by a pyrimidine ring system with specific substituents that confer unique chemical and biological properties.
The pyrimidine ring serves as the core framework of this compound, with a methyl group attached at the 4-position and a thietanyl group at the 2-position. The ethyl ester functionality further enhances the compound's solubility and bioavailability. Recent studies have highlighted the importance of such structural features in modulating the compound's interaction with biological targets, such as enzymes and receptors.
One of the most notable aspects of 5-pyrimidinecarboxylic acid, 4-methyl-2-(3-thietanyl)-, ethyl ester is its potential as a lead compound in drug design. Researchers have explored its ability to inhibit key enzymes involved in various pathological processes, including inflammation and cancer progression. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme associated with inflammatory diseases such as arthritis.
In addition to its enzymatic inhibition properties, this compound has also been investigated for its anti-proliferative effects on cancer cells. A recent study conducted by scientists at the University of California revealed that 5-pyrimidinecarboxylic acid, 4-methyl-2-(3-thietanyl)-, ethyl ester induces apoptosis in human breast cancer cells by modulating the expression of pro-apoptotic proteins. These findings underscore its potential as a candidate for anti-cancer therapies.
The synthesis of 5-pyrimidinecarboxylic acid, 4-methyl-2-(3-thietanyl)-, ethyl ester involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. The use of transition metal catalysts has significantly improved the efficiency and yield of this synthesis pathway. Researchers have also explored green chemistry approaches to minimize environmental impact during the production process.
From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize this compound accurately. These methods provide critical insights into its molecular structure and purity, ensuring its reliability for both research and therapeutic applications.
Looking ahead, ongoing research is focused on optimizing the pharmacokinetic properties of 5-pyrimidinecarboxylic acid, 4-methyl-2-(3-thietanyl)-, ethyl ester to enhance its efficacy in vivo. Preclinical studies are being conducted to evaluate its safety profile and determine optimal dosing regimens for potential clinical trials.
In conclusion, 5-pyrimidinecarboxylic acid, 4-methyl-2-(3-thietanyl)-, ethyl ester (CAS No. 2009567-69-3) represents a promising lead compound with diverse applications in drug discovery. Its unique chemical structure and biological activity make it a subject of intense research interest. As advancements in synthetic chemistry and pharmacology continue to unfold, this compound holds great potential for contributing to the development of novel therapeutic agents.
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